2-Amino-4-cyclopropylbutanoic acid
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Overview
Description
2-Amino-4-cyclopropylbutanoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of butanoic acid, featuring an amino group at the second carbon and a cyclopropyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropylbutanoic acid can be achieved through several methods. One common approach involves the addition reaction of N-Boc-L-vinyl glycine with bromine to obtain a dibromo intermediate, which is then subjected to further reactions to yield the desired product . Another method involves the use of chiral auxiliaries and alkylation reactions to achieve enantioselective synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis techniques. These methods often employ recyclable chiral auxiliaries and nickel complexes to facilitate the alkylation and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclopropylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
2-Amino-4-cyclopropylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-4-cyclopropylbutanoic acid include:
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-3-cyclopropylbutanoic acid
- Cyclopropylalanine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features, such as the cyclopropyl group and the specific positioning of the amino group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-amino-4-cyclopropylbutanoic acid |
InChI |
InChI=1S/C7H13NO2/c8-6(7(9)10)4-3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
XQBROTNHOLWMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(C(=O)O)N |
Origin of Product |
United States |
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